
3-Oxo-4-(4-(trifluoromethyl)phenyl)butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-4-(4-(trifluoromethyl)phenyl)butanenitrile typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-Oxo-4-(4-(trifluoromethyl)phenyl)butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Oxo-4-(4-(trifluoromethyl)phenyl)butanenitrile has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 3-Oxo-4-(4-(trifluoromethyl)phenyl)butanenitrile involves its interaction with various molecular targets and pathways. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3-Oxo-4-(4-(trifluoromethyl)phenyl)butanenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Eigenschaften
Molekularformel |
C11H8F3NO |
|---|---|
Molekulargewicht |
227.18 g/mol |
IUPAC-Name |
3-oxo-4-[4-(trifluoromethyl)phenyl]butanenitrile |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)9-3-1-8(2-4-9)7-10(16)5-6-15/h1-4H,5,7H2 |
InChI-Schlüssel |
VZOYWZUBYNXJOH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)CC#N)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


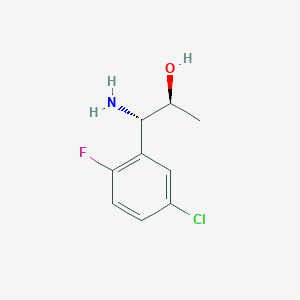
![3-(3-Chlorophenyl)-7-phenylthieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B15236321.png)
![6-(Tert-butylsulfonyl)-7-isopropoxyimidazo[1,2-A]pyridine](/img/structure/B15236327.png)
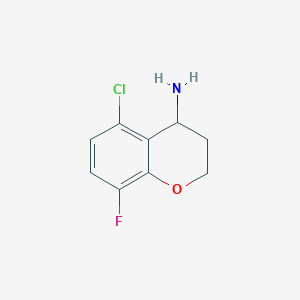
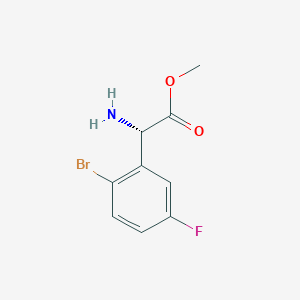
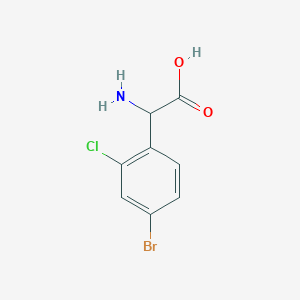
![(5-Methylimidazo[1,2-a]pyridin-3-yl)methanamine](/img/structure/B15236351.png)


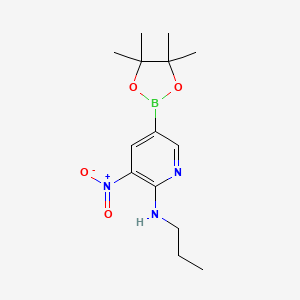

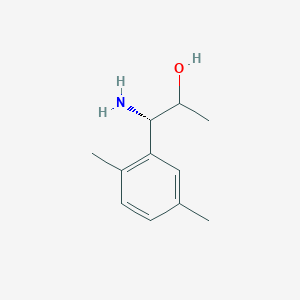

![1-Amino-1-[2-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B15236398.png)
